h-Lys(z)-obzl
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Overview
Description
The compound h-Lys(z)-obzl is a derivative of lysine, an essential amino acidNε-Z-L-lysine or N6-Carbobenzyloxy-L-lysine . This compound is widely used in peptide synthesis and has applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of h-Lys(z)-obzl typically involves the protection of the amino group of lysine with a benzyloxycarbonyl (Z) group. One common method involves the reaction of lysine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated synthesis equipment also ensures consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
h-Lys(z)-obzl undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The benzyloxycarbonyl group can be reduced to yield free lysine.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Reagents such as trifluoroacetic acid are used to remove the benzyloxycarbonyl group.
Major Products Formed
The major products formed from these reactions include free lysine, oxo derivatives, and various substituted lysine derivatives .
Scientific Research Applications
h-Lys(z)-obzl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is used in the study of protein structure and function, as well as in the development of enzyme inhibitors.
Medicine: It is used in the development of drugs and therapeutic agents, particularly in the field of cancer research.
Mechanism of Action
The mechanism of action of h-Lys(z)-obzl involves its interaction with various molecular targets. The benzyloxycarbonyl group protects the amino group of lysine, allowing for selective reactions at other functional groups. This selective reactivity is crucial in peptide synthesis, where it ensures the formation of specific peptide bonds without unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
Nα-Fmoc-Nε-Z-L-lysine: Another lysine derivative used in peptide synthesis.
Nε-Boc-L-lysine: A lysine derivative with a tert-butyloxycarbonyl protecting group.
Nε-Alloc-L-lysine: A lysine derivative with an allyloxycarbonyl protecting group.
Uniqueness
h-Lys(z)-obzl is unique due to its benzyloxycarbonyl protecting group, which provides stability and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex peptides and proteins .
Properties
IUPAC Name |
benzyl 2-amino-6-(phenylmethoxycarbonylamino)hexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c22-19(20(24)26-15-17-9-3-1-4-10-17)13-7-8-14-23-21(25)27-16-18-11-5-2-6-12-18/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQSAXJSJHUEIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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